molecular formula C21H18N2OS B10792864 (15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide

(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide

Cat. No.: B10792864
M. Wt: 346.4 g/mol
InChI Key: QYEYUIJWYCBKBG-NGICGMGXSA-N
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Description

(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide involves multiple steps, including the formation of the tetracyclic core and the introduction of the thiazole moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide stands out due to its unique tetracyclic structure and the presence of the thiazole moiety. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C21H18N2OS/c1-21(19(24)23-20-22-10-11-25-20)12-17-13-6-2-4-8-15(13)18(21)16-9-5-3-7-14(16)17/h2-11,17-18H,12H2,1H3,(H,22,23,24)/t17?,18?,21-/m0/s1

InChI Key

QYEYUIJWYCBKBG-NGICGMGXSA-N

Isomeric SMILES

C[C@@]1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=NC=CS5

Canonical SMILES

CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=NC=CS5

Origin of Product

United States

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